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molecular formula C11H11ClN2O2 B8305772 1-(3-Chloropropyl)-6-nitro-1H-indole

1-(3-Chloropropyl)-6-nitro-1H-indole

Cat. No. B8305772
M. Wt: 238.67 g/mol
InChI Key: YGRWIPBEJKIBQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07375219B2

Procedure details

Procedure described under Example 40. (Yield: 796.6 mg, greater than 100%) Preparation of N-methyl-3-(6-nitro-1H-indol-1-yl)propan-1-amine (158): Reaction performed as described in Example 40, using methylamine as nucleophile. The product was purified using silica gel column chromatography (2.5-5% 2M ammonia in methanol, 97.5-95% dichloromethane). Yield: 91.7 mg of compound 158 as a dark yellow oil (94.1%). 1H-NMR (CDCl3) δ 8.40-8.39 (d, J=1.8 Hz, 1H), 8.02-7.99 (dd, J=2.1, 9 Hz, 1H), 7.66-7.63 (d, J=8.7 Hz, 1H), 7.42-7.41 (d, J=3 Hz, 1H), 6.60-6.59 (d, J=3.3 Hz, 1H), 4.36-4.31 (t, J=6.9 Hz, 2H), 2.59-2.54 (t, J=6.6 Hz, 2H), 2.43 (s, 3H), 2.07-1.98 (quintet, J=6.7 Hz, 2H) Preparation of N-(1-(3-(methylamino)propyl)-1H-indol-6-yl)thiophene-2-carboximidamide dihydrochloride (159): Reaction performed as described in Example 40, compound 150. Following isolation of the HI salt by precipitation (121.9 mg), the salt was dissolved in ethanol. Treated amberlite resin (3.00 g) was added to the solution, and the mixture stirred at room temperature for 35 minutes. The reaction was diluted with ethyl acetate (15 mL) and filtered. The filtrate was concentrated to afford a yellow oil. The material was absorbed onto silica gel and purified by silica gel column chromatography (5-10% 2M ammonia in methanol, 95-90% dichloromethane). Reaction converted to hydrochloride salt using procedure described in Example 40 for compound 151. Yield: 87.2 mg of compound 159 as a yellow-orange solid. 1H-NMR (DMSO-d6) δ 7.74-7.73 (d, J=3.6 Hz, 1H), 7.61-7.59 (d, J=4.5, 1H), 7.46-7.43 (d, J=8.1 Hz, 1H), 7.21-7.20 (d, J=3 Hz, 1H), 7.11-7.09 (t, J=4.8 Hz, 1H), 6.92 (s, 1H0), 6.60-6.57 (dd, J=1.2, 8.4 Hz, 1H), 6.34-6.33 (d, J=3 Hz, 2H), 4.17-4.12 (t, J=6.9 Hz, 2H), 2.46-2.41 (t, J=6.6 Hz, 2H), 2.25 (s, 3H), 1.87-1.83 (quintet, J=6.7 Hz, 2H). ESI-MS m/z (%): 327 (+, 100).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
compound 150
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
hydrochloride salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
compound 151
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
compound 159
Quantity
87.2 mg
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
CN[CH2:3][CH2:4][CH2:5][N:6]1[C:14]2[C:9](=[CH:10][CH:11]=[C:12]([N+:15]([O-:17])=[O:16])[CH:13]=2)[CH:8]=[CH:7]1.CN.N1(CCCN2C3C(=CC=C(NC(C4SC=CC=4)=N)C=3)C=C2)CCOCC1.I.[ClH:47].N1(CCCN2C3C(=CC=C(NC(C4SC=CC=4)=N)C=3)C=C2)CCOCC1.Cl.Cl.CNCCCN1C2C(=CC=C(NC(C3SC=CC=3)=N)C=2)C=C1>>[Cl:47][CH2:3][CH2:4][CH2:5][N:6]1[C:14]2[C:9](=[CH:10][CH:11]=[C:12]([N+:15]([O-:17])=[O:16])[CH:13]=2)[CH:8]=[CH:7]1 |f:4.5,6.7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNCCCN1C=CC2=CC=C(C=C12)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Step Three
Name
compound 150
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(CCOCC1)CCCN1C=CC2=CC=C(C=C12)NC(=N)C=1SC=CC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
I
Step Five
Name
hydrochloride salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
compound 151
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.N1(CCOCC1)CCCN1C=CC2=CC=C(C=C12)NC(=N)C=1SC=CC1
Step Seven
Name
compound 159
Quantity
87.2 mg
Type
reactant
Smiles
Cl.Cl.CNCCCN1C=CC2=CC=C(C=C12)NC(=N)C=1SC=CC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred at room temperature for 35 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction
CUSTOM
Type
CUSTOM
Details
The product was purified
CUSTOM
Type
CUSTOM
Details
1H-NMR (CDCl3) δ 8.40-8.39 (d, J=1.8 Hz, 1H), 8.02-7.99 (dd, J=2.1, 9 Hz, 1H), 7.66-7.63 (d, J=8.7 Hz, 1H), 7.42-7.41 (d, J=3 Hz, 1H), 6.60-6.59 (d, J=3.3 Hz, 1H), 4.36-4.31 (t, J=6.9 Hz, 2H), 2.59-2.54 (t, J=6.6 Hz, 2H), 2.43 (s, 3H), 2.07-1.98 (quintet, J=6.7 Hz, 2H) Preparation of N-(1-(3-(methylamino)propyl)-1H-indol-6-yl)thiophene-2-carboximidamide dihydrochloride (159)
CUSTOM
Type
CUSTOM
Details
Reaction
CUSTOM
Type
CUSTOM
Details
by precipitation (121.9 mg)
DISSOLUTION
Type
DISSOLUTION
Details
the salt was dissolved in ethanol
ADDITION
Type
ADDITION
Details
Treated amberlite resin (3.00 g)
ADDITION
Type
ADDITION
Details
was added to the solution
ADDITION
Type
ADDITION
Details
The reaction was diluted with ethyl acetate (15 mL)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
to afford a yellow oil
CUSTOM
Type
CUSTOM
Details
The material was absorbed onto silica gel
CUSTOM
Type
CUSTOM
Details
purified by silica gel column chromatography (5-10% 2M ammonia in methanol, 95-90% dichloromethane)
CUSTOM
Type
CUSTOM
Details
Reaction

Outcomes

Product
Details
Reaction Time
35 min
Name
Type
Smiles
ClCCCN1C=CC2=CC=C(C=C12)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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